2-methoxy-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine
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Overview
Description
2-methoxy-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group, a pyrazole ring, and a piperidine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
Based on the structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the methoxypyridine, methylpyrazole, and piperidine derivatives. These components are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures, maintaining stringent reaction conditions, and employing purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyridine and pyrazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative .
Scientific Research Applications
2-methoxy-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate
- N-substitutedphenyl-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
Uniqueness
2-methoxy-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19-10-13(9-18-19)12-5-4-8-20(11-12)16(21)14-6-3-7-17-15(14)22-2/h3,6-7,9-10,12H,4-5,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCURLNFPRPQFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=C(N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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